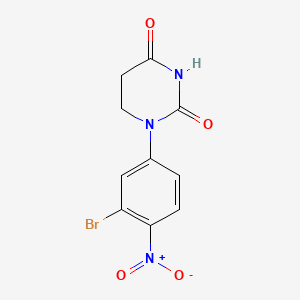
1-(3-Bromo-4-nitro-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromo-4-nitrophenyl)-1,3-diazinane-2,4-dione is an organic compound that features a diazinane ring substituted with a bromo and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-4-nitrophenyl)-1,3-diazinane-2,4-dione typically involves the following steps:
Bromination: The bromine atom is introduced via bromination using bromine or a bromine source such as N-bromosuccinimide.
Cyclization: The formation of the diazinane ring is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-4-nitrophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-bromo-4-nitrophenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-nitrophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The nitro and bromo groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-bromo-4-nitrophenyl)ethanone
- 3-bromo-4-nitroacetophenone
Uniqueness
1-(3-bromo-4-nitrophenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C10H8BrN3O4 |
|---|---|
Molecular Weight |
314.09 g/mol |
IUPAC Name |
1-(3-bromo-4-nitrophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H8BrN3O4/c11-7-5-6(1-2-8(7)14(17)18)13-4-3-9(15)12-10(13)16/h1-2,5H,3-4H2,(H,12,15,16) |
InChI Key |
HFSGZYFULCBLHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















